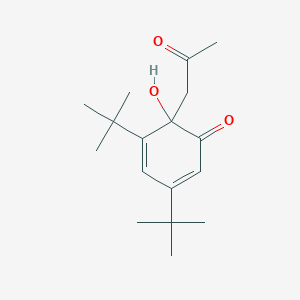
3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structural properties and significant applications in various fields. This compound is characterized by the presence of tert-butyl groups, a hydroxy group, and a ketone group within a cyclohexadienone ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one typically involves the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups replacing the tert-butyl groups.
Applications De Recherche Scientifique
3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares the tert-butyl and hydroxy groups but differs in the presence of an aldehyde group instead of a ketone.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: Similar structure but with different positioning of functional groups.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Contains a benzyl alcohol group instead of a ketone.
Uniqueness
3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one is unique due to its combination of functional groups and the resulting chemical properties.
Propriétés
Numéro CAS |
93542-32-6 |
|---|---|
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
3,5-ditert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C17H26O3/c1-11(18)10-17(20)13(16(5,6)7)8-12(9-14(17)19)15(2,3)4/h8-9,20H,10H2,1-7H3 |
Clé InChI |
WUQWEKWRZFKWIG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1(C(=CC(=CC1=O)C(C)(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


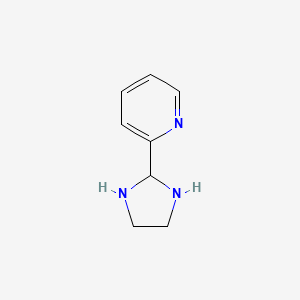
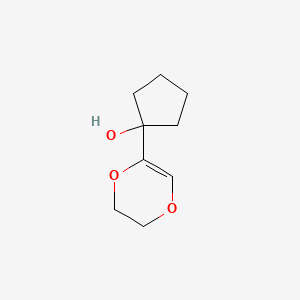
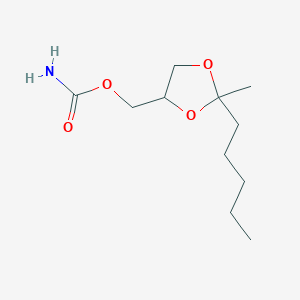
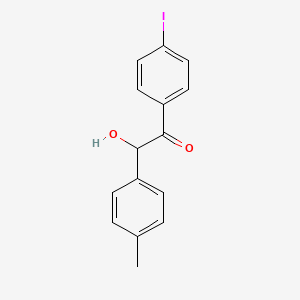
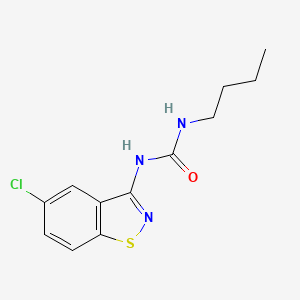
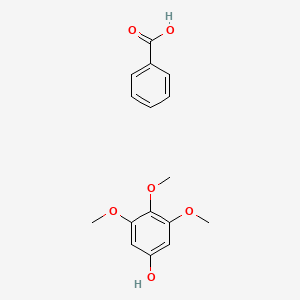

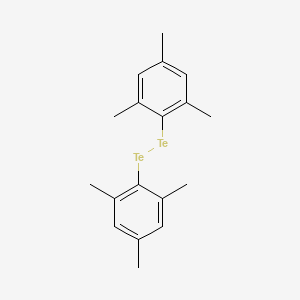
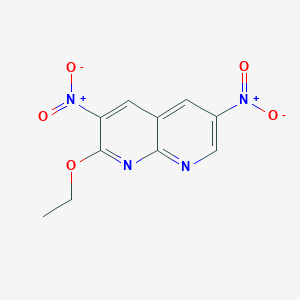
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)

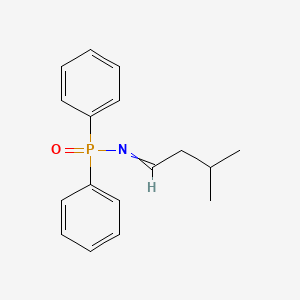
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
